molecular formula C32H37NO7S B5234846 2-(Ethylsulfanyl)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-(Ethylsulfanyl)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5234846
M. Wt: 579.7 g/mol
InChI Key: VONVIVQCDRGQAX-UHFFFAOYSA-N
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Description

This compound is a hexahydroquinoline derivative with a complex substitution pattern. Its core structure features a partially hydrogenated quinoline ring (positions 1–8) with a ketone at position 3. Key substituents include:

  • Position 4: A 4-(acetyloxy)-3-ethoxyphenyl group, combining acetyl and ethoxy moieties that may influence electronic properties and hydrolysis rates.
  • Position 7: A 4-methoxyphenyl group, common in bioactive molecules for enhanced aromatic interactions.
  • Position 2: A methyl group, adding steric bulk to the quinoline core.

The compound’s molecular weight is estimated at ~565.6 g/mol (based on analogs in ), with a logP of ~4.5–5.0, indicating moderate lipophilicity.

Properties

IUPAC Name

2-ethylsulfanylethyl 4-(4-acetyloxy-3-ethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37NO7S/c1-6-38-28-18-22(10-13-27(28)40-20(4)34)30-29(32(36)39-14-15-41-7-2)19(3)33-25-16-23(17-26(35)31(25)30)21-8-11-24(37-5)12-9-21/h8-13,18,23,30,33H,6-7,14-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONVIVQCDRGQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC(=C2C(=O)OCCSCC)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to form alcohols.

    Substitution: The acetyloxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic effects, particularly if it exhibits bioactivity against certain diseases.

    Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 2-(Ethylsulfanyl)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Position 4 Substituent Position 7 Substituent Position 3 Ester Group Molecular Weight (g/mol) logP Key References
Target Compound 4-(Acetyloxy)-3-ethoxyphenyl 4-Methoxyphenyl 2-(Ethylsulfanyl)ethyl ~565.6 ~4.8
2-(Ethylsulfanyl)ethyl 4-(1,3-Benzodioxol-5-yl)-7-(4-methoxyphenyl)-... 1,3-Benzodioxol-5-yl 4-Methoxyphenyl 2-(Ethylsulfanyl)ethyl 523.6 4.2
2-(Ethylsulfanyl)ethyl 4-(3-Bromophenyl)-7-(4-chlorophenyl)-... 3-Bromophenyl 4-Chlorophenyl 2-(Ethylsulfanyl)ethyl 549.5 5.1
2-(Ethylsulfanyl)ethyl 4-(2,4-Dimethoxyphenyl)-2,7,7-trimethyl-... 2,4-Dimethoxyphenyl - 2-(Ethylsulfanyl)ethyl 459.6 4.5
2-Ethoxyethyl 4-[4-(Diethylamino)phenyl]-7-(4-methoxyphenyl)-... 4-(Diethylamino)phenyl 4-Methoxyphenyl 2-Ethoxyethyl 548.7 3.9

Key Observations:

The 4-(diethylamino)phenyl group () adds a basic tertiary amine, increasing water solubility (lower logP) but reducing metabolic stability.

Position 7 Substituents :

  • 4-Chlorophenyl () increases lipophilicity (logP = 5.1) and may enhance membrane permeability compared to the 4-methoxyphenyl group.

Ester Group Variations :

  • 2-Ethoxyethyl () replaces the ethylsulfanyl group, reducing sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) but improving synthetic accessibility.

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